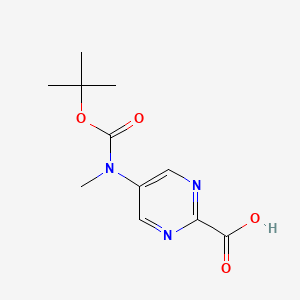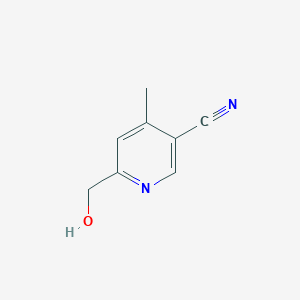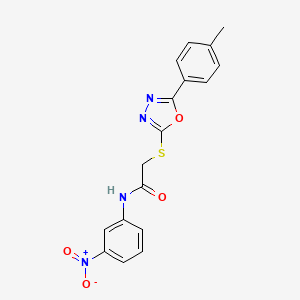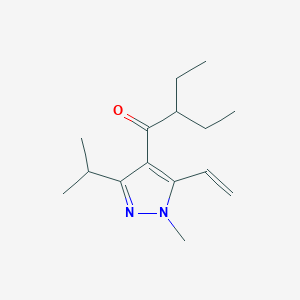
5-((tert-Butoxycarbonyl)(methyl)amino)pyrimidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((tert-Butoxycarbonyl)(methyl)amino)pyrimidine-2-carboxylic acid is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl group, a methyl group, and an amino group attached to the pyrimidine ring. It is commonly used in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-((tert-Butoxycarbonyl)(methyl)amino)pyrimidine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrimidine derivatives and tert-butoxycarbonyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, including temperature, pressure, and pH. Commonly used solvents include dichloromethane and tetrahydrofuran.
Catalysts and Reagents: Catalysts such as triethylamine or pyridine are often used to facilitate the reaction. Reagents like tert-butoxycarbonyl chloride and methylamine are added to the reaction mixture.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
5-((tert-Butoxycarbonyl)(methyl)amino)pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
5-((tert-Butoxycarbonyl)(methyl)amino)pyrimidine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 5-((tert-Butoxycarbonyl)(methyl)amino)pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also participate in signaling pathways by binding to receptors or other biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 5-((tert-butoxycarbonyl)amino)picolinate: Similar in structure but with a picolinate moiety instead of a pyrimidine ring.
5-{4-[2-(2-{[(tert-butoxy)carbonyl]amino}ethoxy)ethyl]piperazin-1-yl}pyrimidine-2-carboxylic acid: Contains a piperazine ring and is used in the development of bifunctional molecules.
Uniqueness
5-((tert-Butoxycarbonyl)(methyl)amino)pyrimidine-2-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its tert-butoxycarbonyl group provides protection during synthesis, while the pyrimidine ring offers versatility in chemical modifications.
Eigenschaften
Molekularformel |
C11H15N3O4 |
|---|---|
Molekulargewicht |
253.25 g/mol |
IUPAC-Name |
5-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C11H15N3O4/c1-11(2,3)18-10(17)14(4)7-5-12-8(9(15)16)13-6-7/h5-6H,1-4H3,(H,15,16) |
InChI-Schlüssel |
NMJJTWMTCSQXKQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(C)C1=CN=C(N=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Bromo-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid](/img/structure/B11781358.png)




![4-Hydrazinylbenzo[b]thiophene-7-carboxylic acid hydrochloride](/img/structure/B11781387.png)

![7-Bromo-2-(2-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B11781396.png)
![Methyl 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate](/img/structure/B11781400.png)


![4-(5,7-Dimethyl-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline](/img/structure/B11781413.png)

